molecular formula C17H16N2O2 B3265493 Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate CAS No. 40577-15-9

Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate

Cat. No.: B3265493
CAS No.: 40577-15-9
M. Wt: 280.32 g/mol
InChI Key: KTCITFJPJJKVNL-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Esters in Organic Synthesis

Alpha-amino esters are a critically important class of organic compounds, primarily serving as precursors to non-canonical amino acids, which are instrumental in the development of small-molecule therapeutics and tools for chemical biology. nih.gov Their value is rooted in their versatility as building blocks for a wide array of natural and unnatural α-amino acid derivatives, many of which exhibit significant biological activities. acs.org The presence of the ester group enhances the reactivity of the α-imino esters, making them amenable to a variety of chemical transformations including additions, cycloadditions, hydrogenations, and reductions. acs.org

Metal complexes incorporating α-amino acid esters as ligands are of particular interest in bio-inorganic chemistry. They are utilized in peptide synthesis, serve as models for biological systems, and act as scaffolds for the development of new pharmaceuticals. rsc.org Furthermore, due to their inherent chirality, metal complexes of α-amino acids and their esters are increasingly being explored as catalysts for environmentally friendly asymmetric syntheses. rsc.org The direct synthesis of α-amino esters can be achieved through methods such as nitrene transfer, which allows for the amination of the α-C-H bonds in carboxylic acid esters. nih.gov

Overview of Compounds Bearing 4-Cyanophenyl and Phenylamino (B1219803) Moieties

The 4-cyanophenyl group is a significant structural motif in various organic compounds, imparting specific electronic and functional properties. For instance, (L)-4-Cyanophenylalanine is an organic molecular entity that incorporates this group. nih.gov In materials science, the 4-cyanophenyl moiety is a component of larger structures like meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc, where the cyano groups can participate in intermolecular coordination, leading to the formation of supramolecular networks. researchgate.net The nitrile group itself is a versatile functional group that can be converted into other functionalities and is a key component in the synthesis of various heterocycles. wikipedia.org

The phenylamino group is a common substituent in organic chemistry that can influence the electronic and steric properties of a molecule. Its presence can be crucial for the biological activity of pharmaceutical compounds and for the catalytic activity of ligands in organometallic chemistry. The combination of both the 4-cyanophenyl and phenylamino moieties on the same α-carbon in Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate suggests a molecule with a unique combination of properties derived from these two important functional groups.

Structural Elucidation Challenges and Advanced Methodologies for Novel Compounds

The definitive determination of the structure of novel organic compounds like this compound relies on a combination of spectroscopic techniques. The process typically involves a multi-stage strategy that includes determining the molecular formula, identifying functional groups, and elucidating the connectivity of the atoms. mit.edu

Modern structural elucidation heavily relies on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. jchps.com Chemical shifts provide information about the electronic environment of the nuclei, while coupling constants reveal connectivity. For complex molecules, advanced techniques and computational methods are often employed to resolve ambiguities in spectral assignments. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for the identification of functional groups. acs.orgnih.gov For this compound, characteristic peaks for the nitrile (C≡N), ester (C=O), and amine (N-H) groups would be expected.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining the molecular formula and identifying structural components. mit.edu

In cases of structural ambiguity, especially with stereochemistry, advanced computational methods are becoming indispensable. Quantum chemical calculations of NMR properties can be compared with experimental data to distinguish between possible isomers with high confidence. acs.org

Spectroscopic TechniqueInformation ProvidedExpected Signals for this compound
¹H NMRElectronic environment and connectivity of protonsSignals for aromatic protons, the α-proton, the ethyl group protons, and the N-H proton.
¹³C NMRCarbon skeleton and functional groupsResonances for aromatic carbons, the nitrile carbon, the ester carbonyl carbon, the α-carbon, and the ethyl group carbons.
IR SpectroscopyPresence of specific functional groupsStretching vibrations for C≡N (nitrile), C=O (ester), and N-H (amine).
Mass SpectrometryMolecular weight and fragmentation patternsMolecular ion peak corresponding to the compound's molecular formula and fragment ions from the loss of substituents.

Interdisciplinary Relevance in Contemporary Chemical Research

The structural features of this compound suggest its potential relevance across multiple scientific disciplines. The α-amino ester core makes it a valuable synthon in medicinal chemistry for the creation of novel peptidomimetics and other biologically active molecules. nih.gov The presence of aromatic rings and a polar nitrile group could impart interesting properties for applications in materials science, potentially in the design of liquid crystals or functional polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-anilino-2-(4-cyanophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)16(19-15-6-4-3-5-7-15)14-10-8-13(12-18)9-11-14/h3-11,16,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCITFJPJJKVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C#N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Cyanophenyl 2 Phenylamino Acetate and Analogues

Strategies for the Construction of the Alpha-Substituted Glycine (B1666218) Scaffold

The core of the target molecule is an α-substituted glycine ester. Several classical and modern synthetic methods can be adapted to construct this crucial structural motif. These methods often involve the formation of a new carbon-nitrogen bond at the α-position of an activated carbonyl compound.

Amination Reactions of Activated Esters

One of the most direct approaches to α-amino esters is the amination of α-halo esters. This reaction typically involves the nucleophilic substitution of a halide, such as bromine, at the α-position of an ester with an amine. For instance, the reaction of ethyl 2-bromo-2-(4-cyanophenyl)acetate with aniline would, in principle, yield the desired product. However, this method can be complicated by side reactions, such as elimination and over-alkylation of the amine.

A related strategy involves the use of other activated esters, such as those derived from α-hydroxy acids. While not as common, the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by reaction with an amine, presents another potential pathway.

Condensation Pathways Involving Glycine Derivatives

Condensation reactions provide a powerful tool for the synthesis of α-amino acid derivatives. The Knoevenagel condensation, for example, can be utilized to react an aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate. orgsyn.org While not a direct route to the target molecule, this type of reaction is fundamental in building complexity around the α-carbon.

A more direct approach would involve the condensation of a glycine derivative, such as an N-protected glycine ester, with a suitable electrophile. For example, the enolate of an N-protected glycine ester could react with an activated aryl halide. However, achieving regioselectivity and preventing self-condensation can be challenging.

Three-component reactions, which bring together an aldehyde, an amine, and a source of cyanide or another nucleophile in a single step, offer an efficient alternative. These reactions, often referred to as multicomponent reactions, can rapidly generate molecular complexity and are well-suited for the synthesis of libraries of related compounds.

Strecker-Type Reactions and Variants

The Strecker synthesis is a classic method for the preparation of α-amino acids. The traditional Strecker reaction involves the treatment of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate, a modified Strecker reaction could be envisioned.

This would likely involve the reaction of 4-cyanobenzaldehyde with aniline and a cyanide source, such as trimethylsilyl cyanide, to form the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would yield the desired product. The conditions for the hydrolysis and esterification steps would need to be carefully controlled to avoid decomposition of the molecule.

Incorporation of the 4-Cyanophenyl Moiety

The presence of the 4-cyanophenyl group is a defining feature of the target molecule. The introduction of this moiety can be achieved through several synthetic strategies, primarily involving the formation of a carbon-carbon or carbon-nitrogen bond.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce the cyano group onto an aromatic ring. This typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group, such as a halide. For example, if a precursor molecule contained a 4-fluorophenyl or 4-chlorophenyl group, reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, could potentially introduce the cyano group. orgsyn.org However, the conditions for SNAr reactions can be harsh, and the compatibility of other functional groups in the molecule must be considered.

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of C-N bonds. This methodology could be applied to couple aniline with an appropriately substituted aryl halide or triflate containing the 4-cyanophenyl group.

For example, the reaction of ethyl 2-(4-cyanophenyl)-2-bromoacetate with aniline in the presence of a palladium catalyst and a suitable ligand and base could directly form the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires careful optimization.

Table 1: Comparison of Synthetic Methodologies

Methodology Key Reaction Advantages Disadvantages
Amination of Activated Esters Nucleophilic substitution Direct approach Potential for side reactions
Condensation Pathways Knoevenagel, Multicomponent High efficiency, complexity Indirect route, regioselectivity
Strecker-Type Reactions α-aminonitrile formation Classic, reliable Harsh hydrolysis conditions
Nucleophilic Aromatic Substitution SNAr Introduces cyano group Harsh conditions, limited scope

| Palladium-Catalyzed Coupling | Buchwald-Hartwig amination | Mild conditions, broad scope | Catalyst cost, optimization |

Stereoselective Synthesis of Enantiopure this compound

The α-carbon in this compound is a stereocenter. Therefore, controlling its absolute configuration is crucial for applications where a single enantiomer is required. This can be achieved using chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of enantiopure α-amino esters, auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are frequently used. researchgate.netwikipedia.org A typical sequence involves:

Acylating the chiral auxiliary with an acetate unit.

Deprotonating the α-carbon with a strong base (e.g., LDA or NaHMDS) to form a chiral enolate.

Stereoselectively alkylating the enolate with a 4-cyanophenyl electrophile (e.g., 4-cyanobenzyl bromide). The facial selectivity of this step is dictated by the steric hindrance of the chiral auxiliary.

Cleaving the auxiliary to release the chiral carboxylic acid, which can then be esterified. The amino group is typically introduced at a later stage.

Alternatively, a glycine enolate equivalent attached to a chiral auxiliary can be arylated to install the 4-cyanophenyl group stereoselectively.

Table 3: Common Chiral Auxiliaries for Asymmetric α-Alkylation

Chiral Auxiliary Typical Base Electrophile Example Diastereomeric Excess (d.e.)
Evans' Oxazolidinones LDA, NaHMDS 4-cyanobenzyl bromide >95%
Oppolzer's Camphorsultam n-BuLi, NaHMDS 4-cyanobenzyl bromide >90%

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds, as it avoids the use of stoichiometric amounts of a chiral auxiliary. This is often achieved by using a chiral catalyst to create a chiral environment around the substrate during the key bond-forming step.

For the synthesis of chiral α-aryl glycine derivatives, several catalytic methods are applicable:

Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of an N-aryl imino ester precursor. This precursor can be formed from the condensation of ethyl 2-(4-cyanophenyl)-2-oxoacetate and aniline. Chiral phosphine ligands complexed with transition metals like iridium, rhodium, or nickel can catalyze the hydrogenation of the C=N double bond with high enantioselectivity. researchgate.net

Catalytic Asymmetric Amination: This involves the reaction of an enolate equivalent of ethyl 2-(4-cyanophenyl)acetate with an electrophilic nitrogen source in the presence of a chiral catalyst. Chiral phase-transfer catalysts or chiral metal complexes can be employed to control the stereochemistry of the C-N bond formation.

Table 4: Examples of Asymmetric Catalysis for Aryl Glycine Synthesis

Reaction Type Catalyst System Substrate Type Typical Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / Chiral Phosphine Ligand N-Aryl Imino Ester 90-99%
Asymmetric Amination Chiral Phase-Transfer Catalyst Glycinate Schiff Base 85-95%

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key sustainable strategies include:

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as the asymmetric hydrogenation mentioned above, is inherently greener than using stoichiometric chiral auxiliaries or reducing agents.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative. For example, a transaminase enzyme could potentially catalyze the asymmetric amination of ethyl 2-(4-cyanophenyl)-2-oxoacetate using an amine donor, proceeding in an aqueous medium under mild conditions. Similarly, lipase-catalyzed resolution could be used to separate enantiomers of the final product or an intermediate.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane or dichloroethane with more benign alternatives such as 2-methyl-THF, ethanol (B145695), or even water where possible, can significantly improve the environmental profile of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Three-component reactions, for instance, often exhibit high atom economy.

Table 5: Green Chemistry Considerations for Synthesis

Green Principle Conventional Method Greener Alternative
Waste Reduction Stoichiometric chiral auxiliary Asymmetric catalysis with low catalyst loading
Hazardous Reagents Strong bases (LDA), toxic solvents (DCE) Enzymatic catalysis, use of greener solvents (e.g., ethanol, water)
Energy Efficiency Reactions requiring cryogenic temperatures or high heat Reactions at or near ambient temperature (e.g., biocatalysis)

| Renewable Feedstocks | Petrochemical-based starting materials | Exploration of bio-derived starting materials (long-term goal) |

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Solvent-Free or Aqueous Media Reactions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes for α-aminonitriles that minimize or eliminate the use of volatile organic solvents. These methods not only reduce environmental impact but can also simplify purification processes and, in some cases, enhance reaction rates.

Solvent-Free Synthesis:

The three-component Strecker reaction can be performed effectively under solvent-free conditions, often requiring just the mixing of the aldehyde, amine, and a cyanide source like trimethylsilyl cyanide (TMSCN) at room temperature mdpi.com. Research has demonstrated that this approach is highly efficient for a range of aldehydes and amines, leading to excellent yields of the corresponding α-aminonitriles organic-chemistry.org. For instance, a study highlighted a fast, simple, and environmentally friendly one-step procedure that gives almost quantitative yields from aldehydes without any catalyst organic-chemistry.org. This methodology is directly applicable to the synthesis of the precursor for this compound.

Reactant 1Reactant 2Cyanide SourceConditionsYieldReference
AldehydesPrimary/Secondary AminesTMSCNSolvent-free, Room Temp.High to Quantitative mdpi.comorganic-chemistry.org
Benzaldehyde (B42025)AnilineTMSCNSolvent-free, Room Temp.>95% mdpi.com

Aqueous Media Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The Strecker synthesis has been successfully adapted to aqueous environments. These reactions often occur at basic or acidic pH and involve a water-dependent hydrolysis step to convert the intermediate nitrile to an amino acid researchgate.net. However, the initial formation of the α-aminonitrile can also be achieved efficiently in water.

One notable development is the use of supramolecular catalysts, such as β-cyclodextrin, which can facilitate the Strecker reaction in water under neutral conditions, affording α-aminonitriles in quantitative yields organic-chemistry.org. The hydrophobic inner cavity of the cyclodextrin is believed to bring the reactants together, promoting the reaction in the aqueous medium.

CatalystSolventConditionsYieldReference
β-CyclodextrinWaterNeutral, Room Temp.Quantitative organic-chemistry.org
NoneAqueous MediaBuffered pHGood jk-sci.com

Catalyst Development for Enhanced Efficiency

To improve reaction rates, yields, and selectivity, a wide array of catalysts has been developed for the Strecker synthesis of α-aminonitriles. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts, both of which have proven effective in promoting the key imine formation and subsequent nucleophilic cyanide addition steps researchgate.netbohrium.com.

Metal and Organocatalysts:

A variety of metal salts and complexes have been shown to act as effective Lewis acid catalysts. For example, bismuth(III) nitrate is an inexpensive, non-toxic, and reusable catalyst that efficiently promotes the one-pot synthesis of α-aminonitriles from aldehydes, amines, and TMSCN at room temperature researchgate.net. Palladium Lewis acid catalysts have also been used to achieve good yields under mild conditions organic-chemistry.org. Solid acid catalysts like Montmorillonite KSF clay are also effective and offer the advantage of being easily recoverable and recyclable organic-chemistry.org.

Organocatalysis has emerged as a powerful alternative, avoiding the use of potentially toxic metals. Simple organic molecules like L-proline and aqueous formic acid have been reported as efficient catalysts for the three-component Strecker reaction, providing good to excellent yields at ambient temperatures mdpi.com.

The table below summarizes various catalytic systems developed for the synthesis of α-aminonitriles, the precursors to compounds like this compound.

CatalystCatalyst TypeKey AdvantagesTypical YieldsReference(s)
Bismuth(III) nitrateMetal Salt (Lewis Acid)Inexpensive, non-toxic, reusableExcellent researchgate.net
Palladium ComplexMetal Complex (Lewis Acid)Good yields at room temp.Good organic-chemistry.org
Montmorillonite KSFSolid AcidRecyclable, easy separationExcellent organic-chemistry.org
L-prolineOrganocatalystMild conditions, good yields72-95% mdpi.com
Formic AcidOrganocatalystAqueous media, room temp.High mdpi.com
Sulfated PolyborateSolid Acid OrganocatalystSolvent-free, reusableUp to 99% mdpi.com

These catalytic advancements allow for the efficient and high-yield production of the α-aminonitrile core structure, which is the essential first step in synthesizing this compound and its analogues under milder and more sustainable conditions.

Reaction Mechanisms and Reactivity of Ethyl 2 4 Cyanophenyl 2 Phenylamino Acetate

Reactivity of the Ester Functional Group

The ethyl ester group in Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate is a primary site for nucleophilic attack at the carbonyl carbon. Its reactivity is modulated by the presence of the adjacent α-amino and α-aryl substituents.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-cyanophenyl)-2-(phenylamino)acetic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield the carboxylic acid. This reaction is typically reversible. epo.org

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), results in an irreversible hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the ethoxide ion. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. chemdad.com The rate of base-catalyzed hydrolysis of α-amino acid esters can be significantly accelerated in the presence of metal ions like copper(II), which can form coordination complexes with the substrate. nih.gov

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound. This equilibrium-driven reaction is typically facilitated by using a large excess of the new alcohol.

ReactionReagentsProductsNotes
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, H₂O, Heat2-(4-cyanophenyl)-2-(phenylamino)acetic acid + EthanolReversible reaction.
Base-Catalyzed HydrolysisNaOH(aq), HeatSodium 2-(4-cyanophenyl)-2-(phenylamino)acetate + EthanolIrreversible reaction.
TransesterificationR'OH, Acid or Base Catalyst, HeatMethyl, Propyl, etc. 2-(4-cyanophenyl)-2-(phenylamino)acetate + EthanolEquilibrium-driven.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the ester is susceptible to attack by a variety of nucleophiles, leading to substitution of the ethoxy group. The general mechanism involves nucleophilic addition to the carbonyl to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.

Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the ester. However, the initial product, a ketone, is often more reactive than the starting ester towards the organometallic reagent, leading to a second addition and the formation of a tertiary alcohol. The presence of the acidic N-H proton of the secondary amine in the target molecule would complicate this reaction, as the organometallic reagent would first act as a base, deprotonating the amine.

Reduction of the ester to the corresponding primary alcohol, 2-(4-cyanophenyl)-2-(phenylamino)ethanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce esters.

Transformations Involving the Nitrile Functional Group

The cyano group (-C≡N) on the phenyl ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to a primary amide, 4-(1-ethoxycarbonyl-1-(phenylamino)methyl)benzamide, and subsequently to the corresponding carboxylic acid, 4-(1-carboxy-1-(phenylamino)methyl)benzoic acid.

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first leads to the formation of the amide, which can then be further hydrolyzed to the carboxylic acid upon continued heating.

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous alkaline solution, such as sodium hydroxide, also facilitates hydrolysis, initially forming the amide and then the carboxylate salt. The reaction proceeds by nucleophilic attack of the hydroxide ion on the nitrile carbon.

ReactionReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH₂SO₄(aq) or HCl(aq), Heat4-(1-ethoxycarbonyl-1-(phenylamino)methyl)benzamide4-(1-carboxy-1-(phenylamino)methyl)benzoic acid
Base-Catalyzed HydrolysisNaOH(aq), Heat4-(1-ethoxycarbonyl-1-(phenylamino)methyl)benzamideSodium 4-(1-carboxy-1-(phenylamino)methyl)benzoate

Reductions to Amines

The nitrile group can be reduced to a primary amine, yielding Ethyl 2-(4-(aminomethyl)phenyl)-2-(phenylamino)acetate. A variety of reducing agents can be employed for this transformation.

Catalytic Hydrogenation: This is a common and often economical method for reducing nitriles. The reaction is typically carried out with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). researchgate.net Care must be taken to control the reaction conditions to avoid reduction of the aromatic rings.

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. researchgate.net However, LiAlH₄ would also reduce the ester group in the target molecule. To achieve selective reduction of the nitrile in the presence of the ester, milder or more specific reagents are required. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to selectively reduce activated nitriles in the presence of esters. nih.govresearchgate.net

Reducing AgentSelectivityProduct
H₂ / Raney Ni or Pd/CCan be selective for the nitrileEthyl 2-(4-(aminomethyl)phenyl)-2-(phenylamino)acetate
LiAlH₄Reduces both nitrile and ester2-(4-(aminomethyl)phenyl)-2-(phenylamino)ethanol
Diisopropylaminoborane / cat. LiBH₄Selective for activated nitrilesEthyl 2-(4-(aminomethyl)phenyl)-2-(phenylamino)acetate

Cycloaddition Reactions (e.g., to Tetrazoles)

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles.

The reaction of the nitrile with an azide (B81097), typically sodium azide (NaN₃), in the presence of a Lewis acid catalyst or under high temperature and pressure, leads to the formation of a tetrazole ring. This reaction is a type of Huisgen cycloaddition. Various catalysts, including zinc salts and cobalt complexes, have been shown to promote this transformation under milder conditions. nih.govresearchgate.net The product of this reaction would be Ethyl 2-(phenylamino)-2-(4-(1H-tetrazol-5-yl)phenyl)acetate.

ReactionReagentsProduct
[3+2] CycloadditionNaN₃, Lewis Acid (e.g., ZnCl₂, Co(II) complex)Ethyl 2-(phenylamino)-2-(4-(1H-tetrazol-5-yl)phenyl)acetate

Reactivity of the Secondary Amino Functional Group

The nitrogen atom of the phenylamino (B1219803) group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to a variety of reactions. Its reactivity is moderated by the electronic delocalization into the adjacent phenyl ring.

Alkylation and Acylation Reactions

The secondary amine is readily N-alkylated or N-acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under catalytic conditions. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols provides an atom-economic route to N-alkylated products, proceeding with high retention of stereochemistry where applicable. rug.nl Similarly, palladium-catalyzed N-arylation reactions with aryl triflates or halides are established methods for functionalizing the amine group of amino acid esters. acs.orgresearchgate.netcdnsciencepub.com

Acylation of the secondary amine can be accomplished using standard acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction proceeds readily to form the corresponding N-acyl-N-aryl-α-amino ester.

Table 1: Representative N-Alkylation/Arylation Reactions on Analogous Amino Esters

Reagent/Catalyst System Substrate Type Product Type Typical Conditions
R-X (Alkyl Halide) / Base α-Amino Ester N-Alkyl-α-amino ester Aprotic solvent (e.g., DMF, CH3CN)
R-OH / Ru-catalyst α-Amino Ester N-Alkyl-α-amino ester Toluene, 120°C, Base-free rug.nl
Ar-OTf / Pd-precatalyst α-Amino Ester N-Aryl-α-amino ester t-BuBrettPhos ligand, CsF, MeCN researchgate.net

Oxidation Reactions

The secondary amino group, particularly in N-phenylglycine derivatives, can undergo oxidation to form reactive intermediates. Studies have shown that N-phenylglycine residues can be oxidized chemoselectively to generate α-imino amide intermediates. nih.govacs.orgthieme.de This transformation can be achieved under mild conditions, sometimes using molecular oxygen as the sole oxidant in a neutral buffer, or with mild chemical oxidants like potassium ferricyanide. nih.govthieme.de The electron-donating or -withdrawing nature of substituents on the N-phenyl ring can influence the rate of this oxidation.

The general mechanism involves the initial oxidation of the nitrogen atom, followed by deprotonation at the alpha-carbon to yield an imine or an iminium ion intermediate.

Formation of Imines and Related Structures

The oxidation of the secondary amine directly leads to the formation of an imine structure at the alpha-position. The resulting α-imino ester is an electrophilic intermediate that can be trapped by various nucleophiles. For example, in the context of peptide ligation, these in situ generated α-imino species react readily with aminooxy groups to form stable oxime linkages. nih.govacs.orgthieme.de This reactivity highlights the potential of this compound to act as a precursor to imine-based structures, which can then participate in further coupling or addition reactions.

Reactions at the Alpha-Carbon (C2)

The alpha-carbon (C2) of this compound is activated by the adjacent ester and cyanophenyl groups, making its proton acidic and enabling a range of transformations.

Enolization and Alpha-Substitutions

The proton on the alpha-carbon is acidic and can be removed by a suitable base to form an enolate intermediate. The stability of this enolate is enhanced by the resonance delocalization of the negative charge onto the ester carbonyl and the nitrile group. This enolization is a key step for subsequent alpha-substitution reactions.

Once formed, the enolate can act as a nucleophile, reacting with various electrophiles to introduce substituents at the alpha-position. For example, palladium-catalyzed α-arylation of N-protected amino acid esters provides a direct route to α-aryl amino acids. organic-chemistry.org Similarly, enantioselective alkylation of glycine (B1666218) imine esters using phase-transfer catalysis is a well-established method for synthesizing α-alkyl-α-amino acids, demonstrating the reactivity of the enolized alpha-carbon. researchgate.net

Table 2: Representative Alpha-Substitution Reactions on Analogous Glycine Derivatives

Reagent/Catalyst System Substrate Type Product Type Key Feature
Ar-Br / Pd-catalyst N-protected Glycine Ester α-Aryl Glycine Ester Direct C-H arylation organic-chemistry.org
R-X / Chiral Phase-Transfer Catalyst Glycine Imino Ester α-Alkyl Glycine Ester Asymmetric alkylation researchgate.net

Rearrangement Reactions (e.g., Wolff rearrangement of related intermediates)

While this compound itself does not directly undergo a Wolff rearrangement, it is structurally related to precursors that can generate the necessary intermediates for this reaction. The Wolff rearrangement is a characteristic reaction of α-diazocarbonyl compounds, which are converted into ketenes through a 1,2-rearrangement upon extrusion of dinitrogen gas.

An intermediate related to the target compound could be formed by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, N-(4-cyanophenyl)(phenyl)glycine. This acid could then be converted into an α-diazoketone via reaction of its acid chloride with diazomethane. This α-diazoketone, an intermediate directly related to the parent compound, would be the substrate for the Wolff rearrangement. Upon thermolysis, photolysis, or transition metal catalysis, it would rearrange to form a ketene (B1206846) intermediate. This highly reactive ketene can then be trapped by nucleophiles such as water, alcohols, or amines to yield carboxylic acid derivatives, effectively achieving a one-carbon homologation (a process known as the Arndt-Eistert synthesis).

This reaction pathway demonstrates the potential synthetic utility of structures derived from this compound in accessing more complex molecular architectures.

Chemo- and Regioselectivity in Complex Reaction Systems

The chemical structure of this compound incorporates several reactive sites, suggesting a potential for complex reactivity in the presence of multiple reagents or reaction pathways. These sites include the ester group, the secondary amine, the nitrile group, and the two aromatic rings. The interplay of these functional groups dictates the chemo- and regioselectivity of the molecule in complex reaction systems. However, a review of available scientific literature and chemical databases does not provide specific experimental studies or detailed research findings on the chemo- and regioselectivity of this compound in such reactions.

Theoretically, the reactivity of this compound would be influenced by the electronic and steric environment of each functional group. For instance, the secondary amine could act as a nucleophile, while the ester and nitrile groups are susceptible to nucleophilic attack. The aromatic rings could undergo electrophilic substitution, with the substitution pattern being directed by the existing substituents.

In a hypothetical complex reaction system containing both an electrophile and a nucleophile, the chemoselectivity would depend on the nature of the reagents and the reaction conditions. For example, a strong electrophile might preferentially react with one of the electron-rich aromatic rings, while a strong nucleophile might target the carbonyl carbon of the ester group or the carbon of the nitrile group.

Regioselectivity would be a key consideration in reactions involving the aromatic rings. The phenylamino group is an activating, ortho-, para-directing group, while the ester- and cyano-substituted phenyl ring is deactivated towards electrophilic attack.

Without specific research data, any discussion on the chemo- and regioselectivity of this compound remains speculative. Detailed experimental investigations are necessary to elucidate the precise behavior of this compound in complex reaction systems and to establish predictable patterns of reactivity.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR techniques are instrumental in deciphering the intricate proton (¹H) and carbon (¹³C) environments of Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate. By spreading the NMR information into two dimensions, these experiments resolve spectral overlap and reveal correlations between different nuclei, which is crucial for unambiguous resonance assignment and structure elucidation. youtube.comsdsu.edu

Correlated Spectroscopy (COSY) is a homonuclear 2D NMR experiment that maps the coupling relationships between protons, typically over two to three bonds (²JHH and ³JHH). sdsu.eduresearchgate.net For this compound, the COSY spectrum would be essential for:

Assigning Aromatic Protons: Cross-peaks would be observed between adjacent protons on the phenyl and 4-cyanophenyl rings. For the monosubstituted phenyl ring, a characteristic pattern of correlations would appear between the ortho, meta, and para protons. Similarly, the AA'BB' system of the 1,4-disubstituted cyanophenyl ring would show a distinct cross-peak between the ortho and meta protons.

Identifying the Ethyl Group: A strong cross-peak would connect the methyl (CH₃) triplet and the methylene (B1212753) (CH₂) quartet of the ethyl ester group, confirming their direct scalar coupling.

Linking the Amine and Methine Protons: A correlation would be expected between the N-H proton of the phenylamino (B1219803) group and the adjacent methine (α-CH) proton, confirming their connectivity.

Table 1: Expected ¹H-¹H COSY Correlations for this compound

Correlating ProtonsType of CouplingExpected Cross-Peak
Phenyl H-ortho / H-meta³JHHYes
Phenyl H-meta / H-para³JHHYes
Cyanophenyl H-ortho / H-meta³JHHYes
Ethyl -CH₂- / -CH₃³JHHYes
N-H / α-CH³JNH-CHYes

This table is generated based on theoretical expectations of the molecular structure.

HSQC and HMBC are heteronuclear correlation experiments that map the connectivity between protons and carbons.

HSQC: This experiment reveals direct one-bond correlations (¹JCH) between protons and the carbons to which they are attached. youtube.com Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the direct assignment of each carbon atom that is bonded to a proton.

HMBC: This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). youtube.com This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the nitrile carbon (-C≡N), the ester carbonyl carbon (-C=O), and the ipso-carbons of the aromatic rings. science.gov For instance, the methine proton (α-CH) would show HMBC correlations to the carbonyl carbon, the ipso-carbon of the cyanophenyl ring, and carbons within the phenylamino ring. The ethyl group protons would show correlations to the ester carbonyl carbon.

Table 2: Key Expected HMBC Correlations for Structural Elucidation

Proton(s)Correlating Carbon(s) (over 2-3 bonds)Structural Information Provided
α-CHEster C=O, Cyanophenyl C-ipso, Phenyl C-ipsoConfirms the central scaffold of the molecule
Ethyl -CH₂-Ester C=O, Ethyl -CH₃Confirms the ethyl ester functionality
N-HPhenyl C-ipso, Phenyl C-ortho, α-CLinks the phenylamino group to the chiral center
Cyanophenyl H-orthoNitrile -C≡N, Cyanophenyl C-meta, α-CConfirms attachment of the cyanophenyl ring

This table is generated based on theoretical expectations of the molecular structure.

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This "through-space" correlation is critical for determining the stereochemistry and preferred conformation of the molecule in solution. science.gov For this compound, NOESY could reveal:

Relative Orientation of the Aromatic Rings: Cross-peaks between the methine proton (α-CH) and specific protons on the phenyl and cyanophenyl rings would indicate their spatial proximity, providing insights into the rotational conformation around the C-N and C-C single bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The spectrum of this compound would be dominated by the characteristic vibrational modes of its key functional groups. Based on studies of similar molecules, the following assignments can be predicted: nih.govresearchgate.netuh.edu

Nitrile Group (-C≡N): A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ in both the IR and Raman spectra. This band is highly characteristic and confirms the presence of the cyano group.

Ester Group (-COOC₂H₅):

Carbonyl Stretch (C=O): A very strong absorption in the IR spectrum, typically around 1735-1750 cm⁻¹, is the most prominent feature of the ester group.

C-O Stretch: Two distinct C-O stretching vibrations are expected: an asymmetric stretch (C-O-C) around 1150-1250 cm⁻¹ and a symmetric stretch (O-C-C) around 1000-1100 cm⁻¹.

Amine Group (N-H): A moderate absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. The N-H bending vibration would appear around 1500-1600 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹. Characteristic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Nitrile (-C≡N)C≡N Stretch2220 - 2240Strong, Sharp
Ester (C=O)C=O Stretch1735 - 1750Very Strong
Ester (C-O)C-O-C Asymmetric Stretch1150 - 1250Strong
Amine (N-H)N-H Stretch3300 - 3500Moderate
Amine (N-H)N-H Bend1500 - 1600Moderate
Aromatic (C=C)C=C Ring Stretch1450 - 1600Moderate to Strong

This table is generated based on established group frequency data and analysis of similar compounds. nih.gov

While individual bands identify functional groups, subtle shifts in their positions and the analysis of the fingerprint region (below 1500 cm⁻¹) can provide conformational information. For instance, the precise frequency of the N-H and C=O stretching vibrations can be sensitive to intramolecular hydrogen bonding between the amine proton and the ester carbonyl oxygen. The formation of such a hydrogen bond would typically cause a red-shift (a shift to lower wavenumber) in both the N-H and C=O stretching frequencies. Comparing the experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), can help to identify the most stable conformer of the molecule by matching the calculated vibrational frequencies to the observed spectral data. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules with minimal fragmentation, allowing for the clear determination of the molecular ion. In the analysis of this compound, ESI-MS is employed to confirm the molecular mass. The compound is typically dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The resulting spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

IonPredicted m/z
[M+H]⁺281.13
[M+Na]⁺303.11

Note: This table represents predicted values for common adducts in ESI-MS. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₇H₁₆N₂O₂), HRMS would confirm its elemental composition by providing an exact mass measurement with a very low margin of error, typically in the parts-per-million (ppm) range.

ParameterValue
Molecular FormulaC₁₇H₁₆N₂O₂
Exact Mass280.1212
Measured MassRequires experimental data
Mass Error (ppm)Requires experimental data

Note: This table outlines the expected theoretical data for an HRMS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallographic analysis provides precise measurements of the geometric parameters within the molecule. This data is fundamental for a detailed understanding of the molecular conformation and bonding characteristics.

Selected Bond Lengths (Å)

Bond Expected Length (Å)
C-C (aromatic) ~1.39
C-N (cyano) ~1.15
C-N (amino) ~1.47
C=O (ester) ~1.21

Selected Bond Angles (°)

Angle Expected Angle (°)
C-C-C (aromatic) ~120
C-C≡N ~180

Note: The data in these tables are typical, generalized values. Precise, experimentally determined values from a single-crystal X-ray diffraction study of this compound are necessary for a definitive structural description.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate, these calculations would provide insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT study of this compound would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Such a study would yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Key electronic properties like ionization potential, electron affinity, and global reactivity descriptors (chemical hardness, softness, and electronegativity) could be calculated. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be generated, indicating regions susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen of the cyano group and the oxygen atoms of the ester group would be expected to be regions of high electron density.

Table 1: Predicted Key Geometrical and Electronic Parameters from DFT Calculations

Parameter Predicted Value Range/Observation
C≡N Bond Length ~1.15 Å
C=O Bond Length ~1.21 Å
C-N (amino) Bond Length ~1.38 Å
Dipole Moment Moderate to High
Ionization Potential ~8-9 eV

Note: The values in this table are hypothetical and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

For this compound, the HOMO is likely to be localized on the electron-rich phenylamino (B1219803) group, while the LUMO would be expected to be centered on the electron-withdrawing cyanophenyl moiety. This distribution would suggest that the molecule is a good candidate for charge-transfer interactions. The HOMO-LUMO gap would provide insights into its kinetic stability and the energy required for electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Properties

Molecular Orbital Predicted Localization Energy Level (Arbitrary Units)
LUMO Cyanophenyl group -1.5 to -2.5 eV
HOMO Phenylamino group -5.5 to -6.5 eV

Note: The energy values are illustrative and would be determined precisely by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis helps in identifying the most stable arrangements of the molecule.

Due to the presence of several single bonds, the molecule can adopt various conformations. Torsional scans around key rotatable bonds, such as the C-N bond of the amino group and the C-C bond connecting the stereocenter to the phenyl rings, would be performed to construct a potential energy surface (PES). The PES would reveal the low-energy conformers and the energy barriers for interconversion between them. This information is vital for understanding the molecule's dynamic behavior in different environments.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester or the nitrile group could be modeled. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would provide valuable information on the reaction's feasibility, kinetics, and the nature of the transition states. Such studies are instrumental in understanding the chemical transformations the molecule might undergo.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Predictive modeling of spectroscopic properties is a key application of computational chemistry. DFT calculations have been successfully used to predict NMR chemical shifts and vibrational frequencies for molecules with a high degree of accuracy. For the closely related analog, 2-(4-cyanophenylamino)acetic acid, a comprehensive theoretical study using the B3LYP method with a 6-311++G(d,p) basis set has been performed, and the results are summarized below. nih.govresearchgate.netnih.gov These theoretical predictions are expected to closely mirror the spectroscopic behavior of the core structure of this compound.

The theoretical ¹H and ¹³C NMR chemical shifts for 2-(4-cyanophenylamino)acetic acid have been calculated and provide a reference for the expected spectral data of the ethyl ester derivative. The calculations, performed using the Gauge-Independent Atomic Orbital (GIAO) method, show good correlation with experimental data for similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for the Core Structure

Atom Predicted Chemical Shift (ppm)
H14 (N-H) 5.31
H15 (C-H) 4.02
H16 (C-H) 4.02
H17 (Ar-H) 6.70
H18 (Ar-H) 7.42
H19 (Ar-H) 6.70
H20 (Ar-H) 7.42

Table 2: Predicted ¹³C NMR Chemical Shifts for the Core Structure

Atom Predicted Chemical Shift (ppm)
C5 (Ar-C) 113.1
C6 (CH₂) 47.9
C7 (Ar-C) 134.2
C8 (Ar-C) 120.9
C9 (Ar-C) 151.7
C10 (Ar-C) 120.9
C11 (Ar-C) 134.2
C12 (C=O) 172.5

Note: The numbering of atoms corresponds to the computational model of 2-(4-cyanophenylamino)acetic acid.

Theoretical calculations of vibrational frequencies are instrumental in interpreting infrared (IR) and Raman spectra. The predicted frequencies for 2-(4-cyanophenylamino)acetic acid, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory, are presented below. nih.gov These assignments can guide the analysis of the experimental spectra of this compound.

Table 3: Selected Predicted Vibrational Frequencies

Mode Predicted Frequency (cm⁻¹) Vibrational Assignment
O-H Stretch 3570 Carboxylic acid O-H stretching
N-H Stretch 3448 N-H stretching of the secondary amine
C-H Stretch 3100-3000 Aromatic and aliphatic C-H stretching
C≡N Stretch 2235 Nitrile group stretching
C=O Stretch 1750 Carbonyl stretching of the carboxylic acid
C=C Stretch 1600-1450 Aromatic ring C=C stretching
C-N Stretch 1350-1250 C-N stretching of the amine
O-H Bend 1420 In-plane O-H bending

These computational predictions provide a robust framework for the structural and electronic characterization of this compound, even in the absence of direct experimental or theoretical studies on the ester itself.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The core structure of this compound is particularly well-suited for the synthesis of molecules with established biological activity. Its α-amino acid derivative nature allows it to be incorporated into scaffolds that are central to many pharmaceutical agents.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate serves as a key precursor for several important classes.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govmdpi.com The closely related precursor, 2-(4-cyanophenylamino)acetic acid, is a critical component in the synthesis of the oral anticoagulant Dabigatran etexilate. newdrugapprovals.orgderpharmachemica.comasianpubs.org In this multi-step synthesis, the 2-(4-cyanophenylamino)acetic acid is activated, often with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with an o-phenylenediamine derivative. derpharmachemica.comgoogle.com This reaction proceeds via an initial amide bond formation followed by an intramolecular cyclization and dehydration to form the stable, aromatic benzimidazole (B57391) ring system. derpharmachemica.comjustia.com This specific application underscores the compound's role in constructing complex, medicinally relevant fused heterocycles. newdrugapprovals.org

Pyrimidines: The pyrimidine (B1678525) ring is another fundamental scaffold in medicinal chemistry. slideshare.net Classical methods for pyrimidine synthesis, such as the Pinner synthesis, involve the condensation of an amidine with a β-dicarbonyl compound or its equivalent. slideshare.netorganic-chemistry.org While not a direct precursor, the α-amino ester structure of this compound can be synthetically manipulated to participate in pyrimidine ring formation. For instance, it could be transformed into a suitable 1,3-dielectrophile to react with an amidine. More advanced methods have demonstrated the synthesis of pyrimidine-derived α-amino acids from ynone-derived α-amino acids and amidines, showcasing a pathway where α-amino acid structures are key to forming the pyrimidine ring. acs.org

Imidazopyridines: Imidazopyridines are a class of fused heterocycles with significant therapeutic applications. e3s-conferences.orgresearchgate.net A common synthetic route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. e3s-conferences.orgresearchgate.net The α-amino ester moiety of the title compound can be considered a synthetic equivalent of a carbonyl group. Through strategic functional group interconversion, it could be converted into a reactive intermediate suitable for cyclization with 2-aminopyridine derivatives to generate the imidazo[1,2-a]pyridine (B132010) core. nih.govorganic-chemistry.org

Table 1: Synthetic Strategies for Heterocycle Formation
HeterocycleKey PrecursorsSynthetic StrategyRelevance of Target Compound
Benzimidazole o-phenylenediamine, Carboxylic Acid derivativeCondensation and intramolecular cyclization. nih.govnih.govThe core (4-cyanophenyl)(phenylamino)acetic acid structure is a direct precursor in pharmaceutical synthesis (e.g., Dabigatran). newdrugapprovals.orgasianpubs.org
Pyrimidine Amidine, β-Dicarbonyl compoundPinner Synthesis / [3+3] Annulation. slideshare.netrsc.orgCan be chemically modified to serve as the dicarbonyl equivalent or participate in multi-component reactions.
Imidazopyridine 2-Aminopyridine, α-HaloketoneTschitschibabin Reaction / Condensation. e3s-conferences.orgresearchgate.netCan be converted to a suitable α-carbonyl equivalent for cyclization with 2-aminopyridines.

The synthesis of both benzimidazoles and imidazopyridines are prime examples of using this compound derivatives to construct fused heterocyclic systems. airo.co.in Fused rings are formed when two or more rings share two or more atoms. In the case of benzimidazole synthesis, the reaction fuses an imidazole (B134444) ring onto a pre-existing benzene (B151609) ring from the o-phenylenediamine starting material. nih.gov Similarly, in the formation of imidazopyridines, the reaction builds an imidazole ring onto a pyridine (B92270) core. nih.gov The ability of this compound to readily participate in reactions that form a new heterocyclic ring fused to an existing aromatic or heteroaromatic system is a key feature of its synthetic utility. airo.co.in

Chiral Building Block in Enantioselective Synthesis

The central carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. α,α-Diaryl α-amino acids and their esters are of significant interest in medicinal chemistry and peptide design due to their unique conformational properties. nih.govacs.orgnih.gov The enantioselective synthesis of such compounds is a key challenge and an active area of research. rsc.orgrsc.org

While the target compound is often used as a racemate, its resolution into single enantiomers would yield a valuable chiral building block. Enantiomerically pure forms could be used to synthesize complex molecules with specific, three-dimensional structures, which is crucial for biological activity. Modern synthetic methods provide routes to such compounds, including the catalytic asymmetric addition to α-iminoesters or the modular assembly from α-keto esters using chiral catalysts. nih.govrsc.org The availability of enantiopure this compound would allow for its incorporation into chiral drugs where stereochemistry is critical for efficacy and safety.

Applications in Material Science and Supramolecular Chemistry

Beyond its role in synthesizing discrete molecules, the functional groups on this compound make it a promising candidate for the bottom-up construction of polymeric materials with ordered structures and high functionality.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of crystalline, porous materials built from organic monomers linked by strong covalent bonds. rsc.orgnih.gov Their high surface area, tunable porosity, and chemical stability make them suitable for applications in gas storage, separation, and catalysis. researchgate.netmdpi.commdpi.com

The synthesis of these materials relies on monomers with specific geometries and reactive functional groups. Aromatic amines are common building blocks for imine-linked COFs, typically formed by condensation with aldehydes. researchgate.netmdpi.com this compound possesses two key features for this application: a reactive aromatic amine (the phenylamino (B1219803) group) and a rigid diaryl structure. This structure could serve as a linker or node in the construction of a porous polymer network. The presence of the cyano group adds further functionality to the resulting framework.

A significant application for functionalized porous materials is the capture of carbon dioxide (CO2). nih.gov The efficiency of CO2 capture by POPs and COFs is greatly enhanced by incorporating nitrogen-rich functional groups into their structure. nih.gov These nitrogen atoms act as Lewis basic sites that exhibit a strong affinity for the slightly acidic CO2 molecule through dipole-quadrupole interactions, leading to higher uptake capacity and selectivity over other gases like nitrogen (N2). nih.govresearchgate.net

Materials constructed from monomers like this compound would be inherently nitrogen-rich due to the phenylamino and cyanophenyl groups. acs.orgacs.org Integrating such a molecule into a COF or POP would decorate the pore walls with these polar, CO2-philic sites. rsc.orgrsc.org This functionalization is a key strategy for designing next-generation solid sorbents for post-combustion CO2 capture and other gas separation applications. mdpi.commdpi.com

Table 2: Applications in Materials Science
Application AreaMaterial TypeKey Structural Features ProvidedPotential Benefit
Polymer Synthesis Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs)Aromatic Amine, Rigid Diaryl Core, Cyano GroupActs as a functional monomer or linker to build robust, porous networks. researchgate.netmdpi.com
Gas Capture Nitrogen-Rich Porous PolymersAmine and Cyano Functional GroupsIntroduces Lewis basic sites into the material's pores, enhancing CO2 affinity and selective capture. nih.govnih.govresearchgate.net

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

This compound serves as a versatile scaffold in medicinal chemistry, lending itself to systematic chemical modifications to explore structure-activity relationships (SAR). The goal of SAR studies is to understand how specific structural features of a molecule correlate with its biological activity, and derivatization is the primary tool used to gather this data. By focusing on the chemical derivatization process, one can appreciate the strategic modifications made to the parent molecule to probe interactions with biological targets.

The core structure of this compound presents several key sites that are amenable to chemical modification. These include the secondary amine of the phenylamino group, the ethyl ester, and the aromatic rings. Each site can be altered using a variety of synthetic organic chemistry reactions to generate a library of analogs.

Modification of the Phenylamino Group:

The secondary amine (-NH-) is a common site for derivatization. Its reactivity allows for the introduction of a wide range of substituents, which can alter the compound's steric bulk, electronics, and hydrogen bonding capacity.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base. This reaction converts the secondary amine into an amide, introducing a carbonyl group and an R-group. This modification is significant as it can introduce new interaction points (e.g., hydrogen bond acceptors) and can substantially change the conformation of the molecule.

N-Alkylation: Introducing alkyl groups via reductive amination or reaction with alkyl halides can explore the impact of steric hindrance and lipophilicity around the nitrogen atom.

N-Arylation: Advanced coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach different aryl or heteroaryl groups, systematically modifying the electronic and structural properties of this part of the molecule.

Modification of the Ester Group:

The ethyl ester is another prime location for derivatization, primarily through reactions involving the carbonyl group.

Hydrolysis and Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid intermediate is highly valuable as it can then be coupled with a diverse range of amines (using coupling agents like DCC or EDC) to form a library of amides. This strategy dramatically expands the chemical space that can be explored.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This transformation removes the carbonyl oxygen, which can be a key hydrogen bond acceptor, and introduces a hydroxyl group, which can act as a hydrogen bond donor.

Modification of the Aromatic Rings:

Both the 4-cyanophenyl and the phenylamino rings can be substituted, although this often requires synthesizing the core scaffold from already-modified starting materials.

Substitution on the Phenylamino Ring: By starting with substituted anilines, derivatives with various electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -CF3) can be synthesized. These modifications allow for a systematic study of how the electronic properties of this ring influence activity.

Substitution on the 4-Cyanophenyl Ring: Similarly, using substituted benzaldehyde (B42025) derivatives in the initial synthesis allows for the introduction of functional groups onto the cyanophenyl ring. This can probe the importance of this ring's interaction with a target protein.

The following table details representative chemical derivatizations that can be performed on the this compound scaffold for SAR studies.

Modification Site Reaction Type Reagent Example Resulting Functional Group Purpose of Modification
Phenylamino (-NH-) N-AcylationAcetyl Chloride (CH₃COCl)N-acetyl amideIntroduce H-bond acceptor, alter conformation
N-AlkylationMethyl Iodide (CH₃I)N-methyl tertiary amineIncrease lipophilicity, add steric bulk
N-SulfonylationTosyl Chloride (TsCl)N-sulfonamideIntroduce strong H-bond acceptor group
Ester (-COOEt) HydrolysisSodium Hydroxide (B78521) (NaOH)Carboxylic Acid (-COOH)Introduce H-bond donor/acceptor, create intermediate
Amidation (from acid)Benzylamine, EDCN-benzyl amideExplore steric and electronic effects at C-terminus
ReductionLiAlH₄Primary Alcohol (-CH₂OH)Remove carbonyl, introduce H-bond donor
Cyanophenyl Ring Substitution (via synthesis)4-cyano-3-fluorobenzaldehydeFluorinated cyanophenyl ringAlter electronic properties, probe specific interactions
Phenylamino Ring Substitution (via synthesis)4-chloroanilineChlorinated phenylamino ringModify lipophilicity and electronics

Future Research Directions and Emerging Methodologies

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of α-amino esters, particularly those with a chiral center, is a focal point of contemporary organic synthesis. For "Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate," which possesses a stereocenter at the α-carbon, the development of efficient and stereoselective synthetic routes is a key area for future investigation. Current methods for the synthesis of related α-aryl glycine (B1666218) derivatives often rely on modifications of the Strecker synthesis or transition metal-catalyzed cross-coupling reactions.

Future efforts will likely concentrate on the development of catalytic asymmetric methods to produce enantiomerically pure forms of "this compound." This could involve the use of chiral catalysts, such as those based on transition metals (e.g., palladium, rhodium, copper) or organocatalysts (e.g., cinchona alkaloids, proline derivatives), to control the stereochemical outcome of the reaction. For instance, the asymmetric Strecker reaction, which involves the reaction of 4-cyanobenzaldehyde, aniline, and a cyanide source in the presence of a chiral catalyst, represents a promising avenue. The development of novel chiral ligands and catalytic systems that can achieve high enantioselectivity and yield for this specific substrate will be a significant contribution.

Moreover, enzymatic resolutions and biocatalytic approaches are emerging as powerful tools for the synthesis of chiral α-amino acids and their derivatives. The use of enzymes, such as lipases or proteases, to selectively resolve a racemic mixture of "this compound" or to catalyze its asymmetric synthesis from prochiral precursors, offers a green and highly selective alternative to traditional chemical methods.

Exploration of Novel Reactivity Patterns and Transformations

The chemical structure of "this compound" features several reactive sites, including the ester, the secondary amine, the nitrile group, and the α-carbon, suggesting a rich and largely unexplored reactivity. Future research will likely focus on uncovering novel transformations of this molecule.

The nitrile group can be subjected to a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or conversion to a tetrazole ring, opening up pathways to a diverse range of derivatives. The phenylamino (B1219803) group can be N-alkylated or N-arylated to introduce further diversity. The ester functionality can be hydrolyzed, reduced, or converted to other functional groups such as amides.

Furthermore, the α-carbon, being adjacent to both an amino group and a cyano-substituted aryl ring, can potentially be functionalized. Investigations into the deprotonation of the N-H bond followed by intramolecular reactions or rearrangements could lead to the discovery of novel heterocyclic scaffolds. The unique electronic properties conferred by the 4-cyanophenyl group may also influence the reactivity of the molecule in unexpected ways, warranting a thorough investigation of its behavior under various reaction conditions. Theoretical calculations predict that α-aminonitriles are generally more reactive than other nitriles, a property that can be exploited in synthetic design.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and selectivity. For "this compound," advanced computational approaches can provide valuable insights into several key areas.

DFT calculations can be employed to model the transition states of potential stereoselective synthetic routes, such as the asymmetric Strecker reaction. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the origin of enantioselectivity for a given chiral catalyst can be elucidated. This understanding can guide the rational design of more efficient and selective catalysts.

Furthermore, computational methods can be used to predict the reactivity of different functional groups within the molecule. By calculating parameters such as bond dissociation energies, atomic charges, and frontier molecular orbital energies, it is possible to forecast which sites are most susceptible to nucleophilic or electrophilic attack. This predictive capability can accelerate the discovery of novel transformations and reduce the need for extensive empirical screening of reaction conditions.

Molecular dynamics simulations can also be used to study the conformational preferences of the molecule and its interactions with solvents or catalysts, providing a more dynamic and realistic picture of its chemical behavior.

Discovery of New Applications as a Versatile Chemical Synthon

The structural motifs present in "this compound" make it a potentially valuable and versatile chemical synthon for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and non-natural amino acid derivatives. α-Aminonitriles are known to be valuable precursors for a variety of heterocyclic compounds.

Future research is expected to explore the use of this compound in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. The presence of the amine, ester, and nitrile functionalities in "this compound" makes it an ideal candidate for participation in various MCRs, leading to the efficient synthesis of diverse chemical libraries for biological screening.

The 4-cyanophenylglycine scaffold is a key intermediate in the synthesis of some pharmaceutical compounds. Therefore, "this compound" could serve as a crucial building block for the synthesis of novel bioactive molecules. Its application in the synthesis of peptidomimetics, where the unnatural amino acid core can impart unique conformational constraints and metabolic stability, is another promising area of investigation.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers significant advantages in terms of efficiency, reproducibility, and safety in chemical synthesis. Future research on "this compound" will likely leverage these technologies to accelerate its synthesis and derivatization.

Automated synthesis platforms, often utilizing robotic liquid handlers and parallel reactors, can be employed to rapidly screen a wide range of reaction conditions for the stereoselective synthesis of the target compound. This high-throughput approach can significantly shorten the time required to identify optimal catalysts, solvents, and other reaction parameters.

Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivities, as well as enhanced safety when dealing with hazardous reagents like cyanide. The synthesis of "this compound" via a continuous flow Strecker reaction, for instance, could be a highly efficient and scalable process. Furthermore, flow chemistry allows for the seamless integration of multiple reaction steps, enabling the telescoping of a synthetic sequence without the need for intermediate purification. This could be applied to the synthesis and subsequent transformation of "this compound" into a variety of derivatives in a fully automated fashion.

Q & A

Q. Table 1: Comparison of Synthesis Protocols

Parameter
Solvent SystemEthanol:DMF (50:50)Tetrahydrofuran (THF)
Reaction Time3 hours2 hours (post-coupling)
PurificationNaOH wash, MgSO₄ filtrationChromatography (petroleum ether/EtOAc)
Yield~70-80% (Table 1)39% after SFC purification

Q. Table 2: Key Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRFunctional group confirmation
X-ray CrystallographyStereochemical assignment
HPLCPurity assessment (>98%)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.